Tripalmitin-d5
Description
Properties
Molecular Formula |
C₅₁H₉₃D₅O₆ |
|---|---|
Molecular Weight |
812.35 |
Synonyms |
1,2,3-Propanetriyl Ester Hexadecanoic Acid-d5; Barolub LCD-d5; Dynasan 116-d5; Dynosan 114-d5; Glycerin Tripalmitate-d5; Glycerol Tripalmitate-d5; Glyceryl Trihexadecanoate-d5; Glyceryl Tripalmitate-d5; Palmitic Acid Triglyceride-d5; Palmitic Triglyc |
Origin of Product |
United States |
Advanced Methodologies for Synthesis and Isotopic Characterization of Tripalmitin D5
Strategies for Deuterium (B1214612) Incorporation in Triglyceride Synthesis
The synthesis of isotopically labeled triglycerides like Tripalmitin-d5 can be approached by introducing deuterium into either the glycerol (B35011) backbone or the fatty acid acyl chains. The choice of strategy depends on the intended application of the final compound.
The most direct chemical synthesis route to this compound involves the use of a pre-labeled glycerol backbone. This strategy begins with glycerol-d5, a glycerol molecule where the five hydrogen atoms on the carbon skeleton have been replaced with deuterium. This deuterated precursor is then reacted with three equivalents of non-deuterated palmitic acid through an esterification process. This reaction forms the triglyceride structure, ensuring the deuterium atoms are located exclusively on the glycerol moiety of the final this compound molecule.
Alternatively, biosynthetic approaches can be employed. These methods involve cultivating genetically modified microorganisms, such as Escherichia coli, in growth media supplemented with deuterated glycerol. nih.gov The organisms incorporate the labeled glycerol into their lipid synthesis pathways, producing deuterated phospholipids (B1166683) from which the labeled backbone can be recovered and used. nih.gov
In contrast to backbone labeling, an alternative isotopologue involves deuterating the acyl chains. A prominent example is Trispalmitin-d93, where a natural (non-deuterated) glycerol backbone is esterified with three molecules of perdeuterated palmitic acid (palmitic acid-d31). The synthesis of palmitic acid-d31 can be achieved through methods like H/D exchange on the fatty acid using D₂O as the deuterium source and a catalyst such as Platinum on carbon (Pt/C). europa.eu
This chain-labeled approach is particularly useful for techniques like neutron scattering, where maximizing the contrast between different parts of the molecule is essential. europa.eunih.gov Combining chemical and enzymatic steps, known as a chemoenzymatic approach, allows for the efficient and specific production of these chain-deuterated lipids. nih.gov
Achieving high positional specificity is paramount in the synthesis of labeled compounds. Chemical synthesis, starting with a defined labeled precursor like glycerol-d5 or palmitic acid-d31, offers the most precise control over the location of the deuterium atoms. nih.gov
Chemoenzymatic methods further enhance this specificity. Lipases, for example, can be used to selectively hydrolyze or esterify fatty acids at specific positions (sn-1, sn-2, or sn-3) on the glycerol backbone, allowing for the creation of mixed-acyl triglycerides with deuterium labels at predetermined sites. nih.gov This approach combines the efficiency of chemical reactions with the high regiospecificity of biocatalysts. nih.gov
In contrast, metabolic labeling using deuterated water (D₂O) in vivo results in a more generalized and less specific incorporation of deuterium. nih.govnih.gov In such studies, deuterium from body water can be incorporated into both the glycerol backbone and newly synthesized fatty acid chains, making it difficult to pinpoint the exact location without extensive downstream analysis. researchgate.net
Rigorous Analytical Techniques for Isotopic Purity and Structural Elucidation
Following synthesis, the resulting this compound must be rigorously analyzed to confirm its structure and determine the isotopic purity. This two-fold verification ensures the compound's reliability for its intended use.
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for verifying the successful incorporation of deuterium and quantifying the isotopic purity of the final product. rsc.orgnih.gov HRMS can distinguish between molecules with very small mass differences, allowing for the separation of the target molecule (this compound) from its unlabelled counterpart (Tripalmitin-d0) and other isotopologues (d1, d2, d3, d4). nih.govthermofisher.com
The isotopic purity is calculated by comparing the relative abundance of the ion representing this compound to the sum of all its related isotopologue ions. nih.govresearchgate.net This analysis provides a precise percentage of the desired labeled compound in the sample. rsc.org Ultra-high resolution is particularly critical to baseline resolve deuterium from the natural abundance of ¹³C isotopes, which can otherwise interfere with accurate quantification. thermofisher.com
Interactive Table: Theoretical Masses of Tripalmitin (B1682551) Isotopologues
The following table displays the theoretical monoisotopic masses for Tripalmitin and its deuterated isotopologues. This data is central to HRMS analysis for identifying and quantifying the purity of this compound.
| Isotopologue | Chemical Formula | Theoretical Monoisotopic Mass ( g/mol ) | Mass Difference from d0 |
| Tripalmitin-d0 | C₅₁H₉₈O₆ | 806.7313 | 0.0000 |
| Tripalmitin-d1 | C₅₁H₉₇DO₆ | 807.7376 | +1.0063 |
| Tripalmitin-d2 | C₅₁H₉₆D₂O₆ | 808.7439 | +2.0126 |
| Tripalmitin-d3 | C₅₁H₉₅D₃O₆ | 809.7502 | +3.0189 |
| Tripalmitin-d4 | C₅₁H₉₄D₄O₆ | 810.7564 | +4.0251 |
| This compound | C₅₁H₉₃D₅O₆ | 811.7627 | +5.0314 |
Note: Masses are calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁶O, ²H).
While HRMS confirms the mass and isotopic enrichment, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the exact position of the deuterium labels on the molecular structure. rsc.orgmdpi.com
For this compound, which is labeled on the glycerol backbone, the ¹H NMR spectrum would show a significant reduction or complete absence of signals corresponding to the five protons of the glycerol backbone. nih.gov The signals for the numerous protons on the three palmitoyl (B13399708) chains would remain unchanged.
Conversely, a ²H (Deuterium) NMR spectrum provides direct evidence of the label's location. nih.govcore.ac.uk In this spectrum, distinct resonance signals would appear only for the deuterium atoms attached to the glycerol backbone, unambiguously confirming that the deuteration occurred at the desired positions. nih.govresearchgate.net This structural verification is crucial, as mass spectrometry alone cannot differentiate between positional isomers.
Chromatographic Purity Assessment of Synthetic this compound Preparations
The determination of purity for synthetic this compound is a critical step to ensure the quality and reliability of the isotopically labeled standard. Chromatographic techniques are fundamental in this assessment, providing detailed separation of the target compound from potential impurities such as starting materials, by-products, and degradation products. The primary methods employed for this purpose are High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC). These methods offer orthogonal approaches to purity verification, each leveraging different physicochemical principles to achieve separation.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful and widely used technique for the analysis of lipids, including triglycerides like this compound. dss.go.th It separates compounds based on their hydrophobicity. In the context of this compound, HPLC is effective for quantifying the main component and resolving it from structurally related impurities, which may include hydrolysis products like dipalmitin, monopalmitin, and free palmitic acid. dss.go.th
An isocratic reversed-phase HPLC method has been successfully developed for the separation and quantification of tripalmitin and its related compounds. This method avoids the complexities of gradient elution, such as column re-equilibration time. dss.go.th A certificate of analysis for a standard reference material of (non-deuterated) tripalmitin details the use of HPLC for purity and homogeneity assessment. The analysis identified a primary peak for tripalmitin and a minor impurity peak, allowing for the calculation of purity by comparing the relative peak areas. nist.gov
Table 1: Example HPLC Parameters for Tripalmitin Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | C18 Reversed-Phase | dss.go.th |
| Mobile Phase | Acetonitrile/Chloroform (B151607)/Acetic Acid (50:50:1, v/v/v) | dss.go.th |
| Detection | Refractive Index (RI) | dss.go.th |
| Analysis Time | < 7 minutes | dss.go.th |
| Tripalmitin Retention | k' = 11.25 | nist.gov |
| Impurity Retention | k' = 6.33 | nist.gov |
k' = capacity factor
Thin-Layer Chromatography (TLC)
TLC is a robust and rapid method for the qualitative and semi-quantitative analysis of lipid mixtures. rockefeller.eduoup.com The separation is based on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel) and a mobile phase. rockefeller.edu For neutral lipids like this compound, a nonpolar solvent system is generally used. rockefeller.edu The polarity of the molecules dictates their migration distance on the plate; nonpolar compounds like triglycerides move further up the plate, while more polar impurities, such as diglycerides, monoglycerides, and free fatty acids, have lower retention factors (Rf). rockefeller.eduaocs.org
In the purity assessment of a tripalmitin standard, TLC on silica gel revealed an intense spot for tripalmitin and a very faint spot for an impurity at a lower Rf value. nist.gov Visualization can be achieved using various techniques, including iodine vapor or charring with a sulfuric acid solution, which carbonizes the lipid spots, making them visible. seafdec.org
Table 2: Illustrative TLC System for Tripalmitin Purity
| Parameter | Description | Source |
|---|---|---|
| Stationary Phase | Silica Gel Plate | nist.govrockefeller.eduaocs.org |
| Mobile Phase | Petroleum Ether: Diethyl Ether: Acetic Acid (90:10:1, v/v/v) | seafdec.org |
| Tripalmitin Rf | 0.30 | nist.gov |
| Impurity Rf | 0.09 | nist.gov |
| Visualization | Iodine Vapor or Charring Reagent | seafdec.org |
Gas Chromatography (GC)
GC is a highly sensitive technique for the analysis of volatile and thermally stable compounds. For high-molecular-weight compounds like triglycerides, analysis often requires high temperatures and specialized columns. meatscience.org When analyzing deuterated compounds such as this compound, a phenomenon known as the chromatographic H/D isotope effect (hdIEc) is observed. mdpi.com Deuterated molecules typically elute slightly earlier from most common GC stationary phases than their non-deuterated (protium) analogs. mdpi.com This is because the larger deuterium atoms can attenuate the intermolecular interactions between the analyte and the stationary phase. mdpi.com This effect must be considered when comparing the retention time of this compound to a non-deuterated tripalmitin standard. The purity of the synthetic preparation can be determined by the relative area of the this compound peak in the resulting chromatogram.
Applications of Tripalmitin D5 in Quantitative Lipidomics and Advanced Analytical Method Development
Development of Robust Internal Standard Methodologies for Triglyceride Quantification
The use of a suitable internal standard is critical in liquid chromatography-mass spectrometry (LC-MS) to correct for variations in sample preparation, injection volume, and ionization efficiency. gu.se An ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization and fragmentation behavior. gu.se Stable isotope-labeled compounds, such as Tripalmitin-d5, are considered the gold standard for internal standards in mass spectrometry because their physicochemical properties are nearly identical to their non-labeled counterparts. nih.gov
Validation of this compound as an Internal Standard in LC-MS/MS Lipid Profiling
The validation of an analytical method using an internal standard like this compound is a meticulous process that ensures the reliability and reproducibility of the obtained results. This process typically involves assessing several key parameters, including linearity, accuracy, precision, selectivity, and stability.
For the quantification of triglycerides (TGs), a calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of the target TGs and a fixed concentration of this compound. The response ratio of the analyte to the internal standard is plotted against the analyte concentration. A linear relationship with a high correlation coefficient (typically r² > 0.99) is essential for accurate quantification. nih.gov The use of a deuterated internal standard like d98-tripalmitin has been shown to be effective in the LC-MS/MS analysis of triglycerides. nih.gov
The accuracy of the method is determined by comparing the measured concentration to the known true concentration in quality control samples, while precision is assessed by the degree of scatter in the results from multiple analyses of the same sample (intra-day and inter-day precision). nih.govbiorxiv.org For lipidomic analyses, acceptable accuracy is generally within ±15% of the nominal value, and precision, expressed as the coefficient of variation (CV), should also be within 15%. nih.gov
Selectivity is another crucial aspect, ensuring that the method can differentiate the analytes of interest from other components in the sample matrix. This is particularly important in complex biological samples where numerous isomeric and isobaric lipid species can interfere with the analysis. High-resolution mass spectrometry or tandem mass spectrometry (MS/MS) techniques, such as multiple reaction monitoring (MRM), are employed to achieve the necessary selectivity. waters.com In the case of this compound, specific precursor-to-product ion transitions would be monitored to distinguish it from endogenous tripalmitin (B1682551) and other TGs.
The stability of this compound in the extraction solvent and during storage must also be evaluated to ensure that it does not degrade over the course of the analysis, which would lead to inaccurate quantification.
A summary of typical validation parameters for an LC-MS/MS method for triglyceride quantification is presented in Table 1.
| Parameter | Acceptance Criteria | Relevance for this compound as an Internal Standard |
| Linearity | Correlation coefficient (r²) > 0.99 | Ensures a proportional response between the analyte/internal standard ratio and the analyte concentration over a defined range. |
| Accuracy | Within ±15% of the nominal value | Demonstrates the closeness of the measured value to the true value, corrected for systemic error by the internal standard. |
| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) < 15% | Indicates the reproducibility of the method, with the internal standard minimizing variability from sample handling and instrument performance. |
| Selectivity | No significant interference at the retention time of the analyte and internal standard | Confirms that the method can distinguish the target triglycerides and this compound from other matrix components. |
| Recovery | Consistent and reproducible | While not always required to be 100%, consistent recovery of the internal standard across samples is crucial for accurate normalization. |
| Stability | Analyte and internal standard are stable under storage and analytical conditions | Guarantees that the integrity of both the analyte and this compound is maintained throughout the entire analytical process. |
Optimization of Extraction Protocols for Deuterated Triglycerides from Complex Biological Matrices
The efficient extraction of triglycerides, including the internal standard this compound, from complex biological matrices such as plasma, serum, or tissues is a critical step for accurate quantification. The choice of extraction method can significantly impact the recovery of lipids and the removal of interfering substances.
A widely used method for lipid extraction is the Folch method, which utilizes a chloroform (B151607)/methanol (B129727) mixture. mmpc.org This method involves homogenization of the tissue followed by the addition of the solvent mixture to create a single-phase system with the water present in the sample. Subsequent addition of a salt solution leads to phase separation, with the lipids partitioning into the lower chloroform layer. mmpc.org Another common approach is the Bligh and Dyer method, which is a modification of the Folch method.
For high-throughput lipidomics, one-step protein precipitation with a water-soluble organic solvent like methanol, ethanol, or isopropanol (B130326) has been evaluated. nih.gov Studies have shown that while methanol is effective for more hydrophilic lipids, isopropanol is better suited for hydrophobic lipids like triglycerides. nih.gov Therefore, the choice of solvent should be carefully considered based on the specific triglycerides being analyzed. A mixture of dichloromethane (B109758) and methanol has also been reported to be efficient for lipid extraction. radiologykey.com
The optimization of the extraction protocol for this compound would involve evaluating different solvent systems and ratios to ensure that its extraction efficiency matches that of the endogenous triglycerides being quantified. The goal is to achieve consistent and reproducible recovery for both the internal standard and the analytes across all samples. Table 2 summarizes common lipid extraction methods and their suitability for triglyceride analysis.
| Extraction Method | Principle | Suitability for Triglycerides |
| Folch Method | Liquid-liquid extraction using a chloroform/methanol mixture followed by a wash with a salt solution to partition lipids into the chloroform phase. mmpc.org | Well-established and effective for a broad range of lipids, including triglycerides. |
| Bligh and Dyer Method | A modified version of the Folch method using a lower solvent-to-sample ratio, making it suitable for samples with high water content. | Also widely used and effective for triglyceride extraction. |
| Methyl-tert-butyl ether (MTBE) Method | A two-phase extraction where lipids partition into the upper MTBE layer, which is easier to collect and reduces the risk of contamination from the lower aqueous phase. | Gaining popularity for its safety and efficiency in extracting a wide range of lipids. |
| One-step Protein Precipitation | Addition of a water-soluble organic solvent (e.g., isopropanol) to precipitate proteins and simultaneously extract lipids into the supernatant. nih.gov | A simpler and faster method suitable for high-throughput analysis, with isopropanol being particularly effective for triglycerides. |
Impact of Isotope Effects on Analytical Performance of this compound
While stable isotope-labeled internal standards are considered the gold standard, the substitution of hydrogen with deuterium (B1214612) can sometimes lead to subtle differences in physicochemical properties, known as isotope effects. These effects can potentially impact the analytical performance of this compound.
One potential issue is a slight shift in chromatographic retention time between the deuterated and non-deuterated compounds. nih.gov This can be particularly problematic if the chromatographic separation is not optimal, leading to incomplete co-elution and potentially inaccurate quantification. The magnitude of this effect depends on the number and position of the deuterium atoms in the molecule. For this compound, where five deuterium atoms are incorporated, this effect is generally expected to be minimal, but it should be carefully evaluated during method development.
Another consideration is the kinetic isotope effect (KIE), which refers to the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. waters.comacs.org If the deuteration occurs at a site involved in a metabolic or chemical transformation, the rate of that transformation can be slower for the deuterated compound. waters.com While this is often exploited in drug development to improve metabolic stability, in the context of an internal standard, it could lead to differential degradation of the analyte and the standard if they are subjected to such reactions during sample processing or analysis. However, for a stable triglyceride like tripalmitin, significant metabolic conversion during a typical analytical workflow is unlikely.
The presence of deuterium can also, in some cases, influence the fragmentation pattern in the mass spectrometer. However, for a molecule like this compound, the primary fragmentation pathways are expected to be similar to those of the unlabeled compound, with the mass shift of the fragments corresponding to the number of deuterium atoms they contain. Careful selection of MS/MS transitions is necessary to ensure that the chosen fragments are specific and their formation is not significantly affected by isotope effects.
Integration of this compound in Advanced Mass Spectrometric Imaging Techniques
Mass spectrometry imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections. nih.gov The use of stable isotope-labeled tracers, such as this compound, in conjunction with MSI can provide valuable insights into lipid metabolism and transport in a spatially resolved manner. nih.govd-nb.info
Spatially Resolved Lipid Distribution Analysis using TOF-SIMS with this compound Tracers
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a high-resolution MSI technique capable of imaging the distribution of lipids on the surface of a sample with subcellular resolution. nih.govnih.gov By introducing a deuterated tracer like this compound into a biological system (e.g., cell culture or an animal model), it is possible to track its uptake, distribution, and incorporation into different cellular compartments or tissues.
The principle involves administering this compound and then analyzing tissue sections using TOF-SIMS. The mass spectrometer can distinguish between the endogenous (non-labeled) tripalmitin and the exogenously supplied this compound based on their mass difference. This allows for the visualization of where the administered tripalmitin is localized. For example, one could study the accumulation of dietary triglycerides in specific regions of the liver or the transport of lipids into tumors. The use of deuterated fatty acids and phospholipids (B1166683) as tracers has been demonstrated in TOF-SIMS studies to investigate lipid metabolism. researchgate.net
A key advantage of TOF-SIMS is its high spatial resolution, which can reveal lipid distribution at the single-cell level. psu.edu This can be particularly useful for understanding lipid trafficking between different cell types within a tissue. Principal component analysis of the TOF-SIMS data can further help to identify correlations in the distribution of different lipid species. researchgate.net
Methodological Advancements for Quantitative Imaging of Lipid Fluxes
Beyond simply mapping the distribution of a tracer, MSI with stable isotopes can be used to quantify lipid fluxes, providing a dynamic view of lipid metabolism. d-nb.infobiorxiv.org By collecting tissue samples at different time points after the administration of this compound, it is possible to measure the rate of its incorporation into different lipid pools.
This tracer incorporation model allows for the calculation of the fractional synthesis rate of specific triglycerides in different tissue regions. nih.gov For example, by measuring the ratio of this compound to endogenous tripalmitin over time, one can determine the rate at which new triglycerides are being synthesized and stored in a particular tissue. This approach has been used to study triglyceride synthesis in humans using deuterium oxide. nih.gov
Recent advancements in MSI technologies, such as MALDI-2 and advanced data analysis workflows, are improving the quantitative capabilities of these techniques. nih.gov The development of multiclass internal standard mixtures that can be sprayed onto the tissue section allows for pixel-wise normalization, leading to more accurate quantification. nih.gov While not yet widely applied with this compound specifically, these methodologies pave the way for future studies to quantitatively image triglyceride fluxes with high spatial resolution. Such studies could provide unprecedented insights into the metabolic dysregulation that occurs in diseases like non-alcoholic fatty liver disease, diabetes, and cancer.
Standardization and Harmonization of Lipidomics Protocols Utilizing this compound
The complexity and diversity of the lipidome present significant challenges to achieving reproducible and comparable results across different laboratories and analytical platforms. The lack of standardized protocols has been a major barrier to the widespread clinical application of lipidomics research. nih.govnih.gov Harmonization, the process of ensuring that different methods yield comparable results, is essential for validating biomarkers and understanding lipid metabolism on a global scale. nih.govresearchgate.net Stable isotope-labeled internal standards are fundamental to this effort, and this compound, a deuterated form of the triglyceride tripalmitin, serves as a critical tool in the standardization and harmonization of lipidomics protocols.
The primary role of an internal standard is to account for variations inherent in the analytical process, from sample extraction to detection by mass spectrometry. nih.gov By adding a known quantity of this compound to a sample at the beginning of the workflow, it experiences the same processing as the endogenous, non-labeled tripalmitin and other similar lipids. Its distinct mass, due to the five deuterium atoms, allows it to be differentiated from the endogenous analyte by the mass spectrometer. Any loss or variation in signal during the analytical process will affect both the internal standard and the analyte, allowing for accurate correction and reliable quantification.
One of the significant challenges in lipidomics is the variability introduced by different sample preparation techniques and the "matrix effects" in mass spectrometry, where other molecules in the sample can suppress or enhance the signal of the lipid being measured. A study on the in-depth profiling of triacylglycerols (TAGs) demonstrated the utility of a deuterated d5-TAG internal standard for robust quantification. nih.gov In that work, a d5-triglyceride was used to estimate the concentrations of individual TAG species, and the results showed a strong correlation (R² = 0.834) with established liquid chromatography-mass spectrometry (LC-MS) methods. nih.gov This highlights how a standard like this compound can anchor the quantification of an entire class of important lipids.
Inter-laboratory comparison studies, often called ring trials, are crucial for assessing and improving the state of harmonization in a field. nih.gov While large-scale ring trials specifically featuring this compound are not yet widely published, the principles of its use are well-established. A cross-laboratory study involving nine different labs demonstrated that a quantitative lipidomics platform using 54 deuterated internal standards could achieve high reproducibility for the analysis of human plasma lipids. nih.gov For the triacylglycerol (TAG) class, the average coefficient of deviation (COD) was an excellent 7%, indicating strong agreement between laboratories when a robust internal standard strategy is employed. nih.gov
The use of this compound as a universal internal standard for triglyceride analysis would facilitate the establishment of reference values for specific lipids in standard materials. For example, the National Institute of Standards and Technology (NIST) has developed Standard Reference Material (SRM) 1950 - Metabolites in Frozen Human Plasma, which is used to benchmark lipidomics methods across the community. nih.govresearchgate.net By using this compound to quantify tripalmitin in this SRM, laboratories can validate their methods against the consensus values, ensuring their measurements are accurate and comparable to others. NIST also provides SRM 1595, which is highly pure tripalmitin, intended for calibrating and standardizing triglyceride analysis procedures. nist.gov
The table below illustrates how the use of an internal standard like this compound can significantly improve the reproducibility of triglyceride measurements within and between laboratories.
Table 1: Impact of Internal Standard Normalization on Inter- and Intra-Laboratory Measurement Variability of a Specific Triglyceride (TG 50:2)
| Measurement Condition | Without Internal Standard (% CV) | With this compound Normalization (% CV) |
| Intra-Laboratory Reproducibility (Single Lab, n=10) | 22.5% | 6.8% |
| Inter-Laboratory Reproducibility (Three Labs) | ||
| Lab A | 25.3% | 7.1% |
| Lab B | 31.8% | 8.5% |
| Lab C | 28.1% | 7.9% |
| Overall Inter-Laboratory Agreement | 28.4% | 7.8% |
This table is illustrative, based on typical performance improvements reported in lipidomics literature when employing stable isotope-labeled internal standards. The Coefficient of Variation (% CV) represents the relative standard deviation.
Furthermore, the development of standardized protocols must account for the different analytical platforms used in lipidomics, such as liquid chromatography-mass spectrometry (LC-MS) and shotgun lipidomics. Each has its own strengths and potential for bias. A stable isotope-labeled standard like this compound is effective across these platforms because its chemical behavior is nearly identical to its endogenous counterpart, ensuring that it co-elutes in chromatographic systems and has a similar ionization response in the mass spectrometer's source.
The table below outlines key parameters for a standardized protocol for triglyceride analysis that incorporates this compound.
Table 2: Key Parameters for a Standardized Triglyceride Quantification Protocol Using this compound
| Parameter | Specification | Rationale for Standardization |
| Internal Standard | This compound | Chemically identical to the analyte, ensuring accurate correction for extraction and matrix effects. nih.gov |
| Sample Preparation | Methyl-tert-butyl ether (MTBE) extraction | Shown to be a highly reproducible and effective method for lipid extraction in inter-laboratory studies. nih.gov |
| Analytical Platform | LC-MS/MS with Multiple Reaction Monitoring (MRM) | Offers high selectivity and sensitivity for quantifying specific lipid species. |
| Calibration | Multi-point calibration curve with a certified reference material (e.g., NIST SRM 1595) | Ensures accuracy and traceability of measurements to a recognized standard. nist.gov |
| Quality Control | Analysis of a reference plasma (e.g., NIST SRM 1950) in every analytical batch | Monitors instrument performance and ensures long-term consistency of the method. nih.gov |
Investigative Studies of Lipid Metabolism and Dynamic Flux Using Tripalmitin D5
Elucidation of Triglyceride Synthesis and Esterification Pathways
The synthesis of triglycerides is a fundamental process for energy storage. Tripalmitin-d5 is instrumental in dissecting the dynamics of this pathway, from the creation of new fatty acids to their assembly into complex lipids.
While de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors like carbohydrates, is primarily traced using deuterated water (D₂O) which labels acetyl-CoA, a precursor for fatty acid synthesis, this compound provides a unique tool to trace the esterification process. wustl.edu The deuterated glycerol (B35011) backbone of this compound allows researchers to follow its incorporation into newly formed triglycerides. In experimental models, cells or organisms can be supplied with this compound, and the appearance of the deuterated glycerol in various lipid pools can be monitored over time using mass spectrometry. This helps in understanding how exogenous glycerol contributes to triglyceride synthesis under different physiological conditions.
Illustrative Research Findings: Enrichment of Deuterated Palmitate in Cellular Lipids
| Time Point (Hours) | Deuterated Palmitate Enrichment in Triglycerides (%) | Deuterated Palmitate Enrichment in Phospholipids (B1166683) (%) | Deuterated Palmitate Enrichment in Cholesterol Esters (%) |
|---|---|---|---|
| 1 | 5.2 | 1.1 | 0.5 |
| 4 | 18.6 | 3.5 | 1.8 |
| 8 | 35.4 | 6.2 | 3.5 |
| 12 | 48.9 | 8.1 | 5.2 |
| 24 | 62.3 | 10.5 | 7.8 |
This table presents representative data illustrating how the enrichment of deuterated palmitate from a tracer like this compound might be observed in different lipid fractions over time in a cell culture experiment.
This compound is particularly valuable for studying the kinetics of fatty acid incorporation into triglycerides. Following its administration, the deuterated palmitate released through lipolysis can be re-esterified into new triglyceride molecules. By tracking the rate at which the d5-labeled glycerol backbone appears in different triglyceride species, researchers can determine the turnover rate of the glycerol backbone of the triglyceride pool. This provides insights into the dynamics of lipid remodeling and storage. The enzymes involved in the sequential acylation of the glycerol backbone, such as GPAT, AGPAT, and DGAT, are central to this process. nih.gov Kinetic studies using labeled substrates like this compound can help to quantify the flux through these enzymatic steps under various metabolic states. nih.govnih.gov
Kinetic Parameters of Deuterated Fatty Acid Incorporation
| Metabolic Condition | Rate of Incorporation (nmol/mg protein/hr) | Half-life of Triglyceride Pool (hours) |
|---|---|---|
| Basal (Fasting) | 15.8 | 8.4 |
| Insulin-Stimulated (Fed) | 45.2 | 3.1 |
| Glucagon-Stimulated | 10.5 | 12.7 |
This table provides illustrative kinetic data on the rate of incorporation of a deuterated fatty acid into triglycerides under different hormonal conditions, mimicking what could be observed using this compound.
Dynamics of Triglyceride Transport and Secretion Pathways
The transport of triglycerides from the liver to peripheral tissues is a critical aspect of energy distribution, primarily mediated by very-low-density lipoproteins (VLDL).
The assembly and secretion of VLDL by the liver are complex processes that can be investigated using this compound. nih.govnih.gov By introducing this labeled triglyceride, researchers can trace its packaging into nascent VLDL particles within the endoplasmic reticulum and Golgi apparatus of hepatocytes. nih.gov The rate of appearance of deuterated Tripalmitin (B1682551) in circulating VLDL provides a direct measure of the hepatic VLDL-TG secretion rate. wustl.edunih.gov These studies are crucial for understanding conditions like fatty liver disease, where VLDL secretion may be impaired, and in diabetic dyslipidemia, which is often characterized by an overproduction of VLDL. nih.govnih.gov
VLDL-Triglyceride Secretion Rates in Different Metabolic States
| Subject Group | VLDL-TG Secretion Rate (mg/kg/hr) | Plasma VLDL-TG Concentration (mg/dL) |
|---|---|---|
| Healthy Controls | 15.6 | 85 |
| Obese, Insulin-Resistant | 28.9 | 175 |
| Type 2 Diabetes | 35.4 | 250 |
This table shows representative data on VLDL-triglyceride secretion rates as they might be measured using a tracer like this compound in different human cohorts.
Once secreted, VLDL particles deliver triglycerides to peripheral tissues like adipose tissue and muscle. By administering this compound intravenously, either as part of an emulsion or incorporated into lipoprotein-like particles, the uptake and trafficking of these exogenous triglycerides can be monitored. The accumulation of the deuterated label in various tissues provides quantitative data on tissue-specific triglyceride clearance from the circulation. This is fundamental for understanding how different tissues utilize circulating fats for either storage or energy. The mechanisms of cellular uptake, which can involve lipoprotein lipase-mediated hydrolysis followed by fatty acid uptake, can be further dissected using this approach.
Tissue Distribution of Deuterated Label from Exogenous Triglycerides
| Tissue | Deuterated Label Accumulation (% of injected dose) |
|---|---|
| Adipose Tissue (Subcutaneous) | 35.8 |
| Adipose Tissue (Visceral) | 15.2 |
| Skeletal Muscle | 20.5 |
| Heart | 8.1 |
| Liver | 12.4 |
This table provides an illustrative example of the tissue distribution of a deuterated label from a triglyceride tracer like this compound several hours after administration, indicating sites of uptake.
Mechanistic Studies of Triglyceride Catabolism and Fatty Acid Oxidation
The breakdown of triglycerides (lipolysis) and the subsequent oxidation of fatty acids are essential for energy production. The deuterated components of this compound allow for detailed investigation of these catabolic processes. Following the lipolysis of this compound in tissues, the released deuterated palmitate and glycerol enter respective metabolic pools. The rate of appearance of these labeled molecules in the plasma can be measured to determine the whole-body rate of lipolysis. Furthermore, the oxidation of the deuterated palmitate can be quantified by measuring the appearance of the deuterium (B1214612) label in metabolic end-products, such as water, or by assessing the enrichment in intermediates of beta-oxidation. This provides a powerful tool to study energy metabolism in various physiological and pathological states.
Rates of Triglyceride Catabolism and Fatty Acid Oxidation
| Condition | Rate of Appearance of Deuterated Palmitate (µmol/kg/min) | Rate of Fatty Acid Oxidation (% of released fatty acids) |
|---|---|---|
| Resting State | 4.5 | 25 |
| During Exercise | 12.8 | 70 |
| Post-Meal | 2.1 | 15 |
This table presents representative data on the rates of appearance of a deuterated fatty acid from a triglyceride tracer and its subsequent oxidation under different physiological conditions.
Tracing Lipolysis and Subsequent Fatty Acid Release
Lipolysis is the metabolic process through which triglycerides (triacylglycerols) are broken down into their constituent parts: one glycerol molecule and three fatty acids. nih.gov This process is a cornerstone of energy homeostasis, releasing stored energy for use by other organs. nih.gov Using this compound, researchers can precisely trace the rate of triglyceride breakdown.
When this compound is hydrolyzed, it releases deuterated glycerol (glycerol-d5) and unlabeled palmitic acid. By monitoring the rate of appearance of glycerol-d5 in the plasma, scientists can quantify whole-body lipolysis. nih.gov This method provides a direct measure of the rate at which stored triglycerides in tissues like adipose tissue are being broken down. nih.govnih.gov
Mathematical modeling combined with experimental data from such tracer studies helps to understand the complex regulation of lipolysis by hormones like insulin (B600854) and catecholamines (e.g., adrenaline). nih.gov These models can dissect the various signaling pathways, such as the activation of hormone-sensitive lipase (B570770) (HSL), that control the release of fatty acids from adipocytes. nih.gov The release of fatty acids and glycerol is a critical function for providing fuel to the body, and tracer studies are essential for quantifying these rates under various physiological and pathological conditions. nih.govnih.gov
Quantification of Fatty Acid Oxidation Rates in Mitochondrial Pathways
Once fatty acids are released from triglycerides, they can be taken up by tissues like muscle and liver to be oxidized for energy. nih.gov This process, known as beta-oxidation, primarily occurs within the mitochondria. reactome.org The beta-oxidation spiral involves a four-step process that repetitively shortens the fatty acyl chain by two carbon units, producing acetyl-CoA, NADH, and FADH2 in each cycle. reactome.org
While this compound directly traces the glycerol backbone, the fatty acids released (palmitate) can also be tracked if they are isotopically labeled. For instance, studies often use deuterated palmitate to investigate fatty acid oxidation. nih.gov By incubating whole blood samples or isolated mitochondria with deuterated palmitate, researchers can measure the production of deuterated acylcarnitines. nih.gov Acylcarnitines are intermediates formed during the transport of fatty acids into the mitochondria.
A dynamic ex vivo analysis using [²H₅]-palmitate on whole-blood samples from healthy controls and patients with mitochondrial fatty acid oxidation defects (FAOD) demonstrated a clear distinction in metabolic capability. The production of labeled acylcarnitines was quantified using mass spectrometry, allowing for the calculation of production rate ratios that served as diagnostic markers. nih.gov For example, the ratio of C8/C4 acylcarnitine production rates was significantly different between patients with medium-chain acyl-CoA dehydrogenase deficiency (MCADD) and control subjects. nih.gov
Table 1: Acylcarnitine Production Rate Ratios in MCADD Patients vs. Controls
| Group | Median C8/C4 Acylcarnitine Production Rate Ratio | 5th-95th Percentile Range |
| MCADD Patients | 81.0 | 16.6 - 209.9 |
| Healthy Controls | 0.21 | 0.06 - 0.79 |
| Data sourced from a study on the exploration of mitochondrial fatty acid oxidation disorders. nih.gov |
This approach allows for a quantitative assessment of the mitochondrial capacity to oxidize fatty acids, revealing potential enzymatic bottlenecks or defects in the pathway. nih.govnih.gov
Understanding Lipid Remodeling and Turnover in Biological Systems
Lipid metabolism is not just about breakdown and oxidation; it also involves a continuous process of remodeling and turnover. nih.gov Lipids are constantly being synthesized, modified, and degraded to maintain cellular membrane integrity and signaling functions. nih.gov Stable isotope labeling is the only experimental method that allows for the direct measurement of these dynamic processes, including biosynthesis, remodeling, and degradation. nih.govlongdom.org
Deuterium Labeling Kinetics for Lipid Homeostasis Assessment
Deuterium labeling, either from a specific precursor like this compound or a general one like heavy water (D₂O), is a powerful technique for assessing lipid homeostasis. nih.govnih.gov The rate at which deuterium from a tracer is incorporated into various lipid molecules reflects their synthesis rate (flux), while the rate of its disappearance reflects their turnover or degradation rate. nih.govnih.gov
When D₂O is used as a tracer, deuterium is incorporated into fatty acids primarily via the cofactor NADPH. nih.gov This knowledge allows for the precise calculation of the mass isotope distributions of newly synthesized fatty acids. nih.gov Similarly, the deuterium from the glycerol backbone of this compound can be traced as it is incorporated into other molecules through various metabolic pathways.
Kinetic studies that measure the isotopic enrichment of different lipid species over time provide detailed insights into product-precursor relationships and metabolic pathway activity. nih.gov For instance, researchers can determine the turnover rates for specific molecular species of phospholipids like phosphatidylcholine or signaling molecules like diacylglycerol and ceramide. nih.gov These studies have revealed that different lipid species within the same class can have vastly different turnover rates, highlighting the complexity of lipid homeostasis. nih.gov This dynamic approach provides a much richer understanding of metabolism than static measurements of metabolite concentrations alone. eurisotop.com
Research Applications of Tripalmitin D5 in Preclinical Biological Models
In Vitro Cellular Models for Lipid Metabolism Research
In vitro cell models provide a controlled environment to study the cellular and molecular mechanisms of lipid metabolism. The use of Tripalmitin-d5 in these models allows for precise quantification of triglyceride synthesis, accumulation, and turnover.
Pancreatic β-cells are central to glucose homeostasis, and their dysfunction is a hallmark of type 2 diabetes. Chronic exposure to high levels of free fatty acids, particularly palmitate, can lead to β-cell failure, a phenomenon known as lipotoxicity. Studies using the insulin-producing INS-1 cell line, a model for pancreatic β-cells, have shown that exposure to palmitate leads to a significant increase in intracellular triglyceride content. nih.govnih.gov This accumulation is primarily in the form of tripalmitin (B1682551), which can form crystalline structures within the endoplasmic reticulum, inducing cellular stress and apoptosis. nih.gov
By using this compound as a tracer, researchers can directly measure the rate of de novo triglyceride synthesis from exogenous palmitate and track its incorporation into lipid droplets. This approach allows for a quantitative assessment of how different conditions, such as high glucose, modulate triglyceride accumulation and contribute to β-cell lipotoxicity. For instance, studies have shown that while all non-esterified fatty acids can inhibit glucose-stimulated insulin (B600854) secretion, cytotoxicity is most evident with palmitic acid. nih.gov The addition of unsaturated fatty acids can mitigate this cytotoxic effect by altering the composition of the stored triglycerides. nih.gov
Table 1: Effect of Palmitic Acid on Triglyceride Content in INS-1 Cells
| Treatment | Intracellular Triglyceride (ng/µg protein) | Fold Increase vs. Control |
|---|---|---|
| Control | 14.5 | 1.0 |
| Palmitic Acid (0.5 mM) | >100 | >6.9 |
This table is generated based on data indicating that triglyceride content can increase up to 10-fold following incubation with non-esterified fatty acids. nih.gov
Microglia, the resident immune cells of the central nervous system, play a critical role in brain homeostasis and neuroinflammation. Dysregulation of lipid metabolism in microglia is increasingly implicated in neurodegenerative diseases. dntb.gov.uanih.gov Lipidomics studies on human microglial cell lines like HMC3 and murine models like BV2 cells have demonstrated that exposure to palmitic acid can significantly alter the cellular lipid profile, often leading to an accumulation of triglycerides. dntb.gov.uamdpi.com
The use of this compound in these models enables the precise tracing of palmitate into various lipid species, providing insights into the metabolic pathways that are perturbed in response to inflammatory stimuli like lipopolysaccharide (LPS) or metabolic stressors. nih.govnih.gov For example, studies have shown that while LPS stimulation may lead to an increase in ceramides, palmitic acid treatment predominantly results in triglyceride accumulation. dntb.gov.ua Furthermore, the expression of lipid-sensing receptors like TREM2 can be modulated by these lipid challenges, highlighting the intricate link between lipid metabolism and microglial function. dntb.gov.uanih.gov The incorporation of deuterated fatty acids from this compound into cellular lipids can be quantified by mass spectrometry, allowing for a detailed analysis of lipid flux and the identification of key enzymes and pathways involved in microglial lipid dysregulation.
Table 2: Changes in Lipid Classes in BV2 Microglia after Palmitate Treatment
| Lipid Class | Fold Change vs. Control (Palmitate 200 µM) |
|---|---|
| Triglycerides (TG) | Increased |
| Diacylglycerols (DG) | Increased |
| Phosphatidylcholines (PC) | No significant change |
| Phosphatidylethanolamines (PE) | No significant change |
This table is a representation of findings that palmitate treatment leads to the accumulation of neutral lipids like triglycerides and diacylglycerols in microglial cells. nih.gov
Hepatic steatosis, the accumulation of fat in the liver, is a key feature of non-alcoholic fatty liver disease (NAFLD). Investigating the dynamics of lipid droplet formation, growth, and turnover in hepatocytes is crucial for understanding the pathogenesis of this disease. This compound serves as an invaluable tracer in studies with hepatic cell lines like HepG2 to dissect these processes.
By introducing this compound to the cell culture medium, researchers can monitor the incorporation of deuterated palmitate into newly synthesized triglycerides and their subsequent storage in lipid droplets. This allows for the study of the entire lifecycle of a lipid droplet, from its initial formation at the endoplasmic reticulum to its expansion and eventual breakdown through lipolysis. nih.govnih.gov This methodology can be used to assess the impact of genetic modifications or pharmacological interventions on hepatic lipid metabolism. For example, the role of enzymes like triacylglycerol hydrolase (TGH) in lipid droplet dynamics has been investigated, showing that its deficiency leads to a greater number of smaller lipid droplets due to impaired lipid transfer into pre-existing droplets. nih.govnih.gov Furthermore, studies have shown that inhibiting key enzymes in de novo lipogenesis can reduce hepatic steatosis in cellular models. nih.gov
Ex Vivo Tissue Analysis and Organ Perfusion Studies
Ex vivo studies, which involve the analysis of tissues or organs outside of the body, provide a bridge between in vitro and in vivo research. These models maintain the tissue architecture and cellular heterogeneity, offering a more physiologically relevant context to study metabolic processes.
The use of this compound in ex vivo preparations of skeletal muscle and adipose tissue allows for the direct measurement of fatty acid uptake, storage, and oxidation. nih.govnih.gov Skeletal muscle is a major site of fatty acid oxidation, and impairments in this process are linked to insulin resistance. nih.gov By incubating isolated muscle fibers or tissue explants with this compound, researchers can quantify the rate of its incorporation into intramyocellular triglycerides and its subsequent breakdown and oxidation to produce energy. nih.gov This approach can be used to compare lipid metabolism in tissues from healthy versus diseased states or to evaluate the effects of exercise or therapeutic agents on muscle lipid handling. nih.gov
Similarly, in adipose tissue, this compound can be used to trace the flux of fatty acids into and out of adipocytes, providing insights into the regulation of lipolysis and triglyceride turnover. nih.gov This is particularly relevant for understanding the pathophysiology of obesity and its associated metabolic complications.
Isolated perfused organ systems, such as a perfused liver, offer a dynamic environment to study inter-organ metabolic communication. Infusing this compound into the perfusate of an isolated liver allows for the detailed investigation of hepatic lipid uptake from the "circulation," its esterification into triglycerides, and its secretion in the form of very-low-density lipoproteins (VLDL). This provides a powerful model to study the mechanisms of hepatic steatosis and dyslipidemia. nih.gov By analyzing the isotopic enrichment of lipids in the liver tissue and the perfusate over time, researchers can calculate the rates of these key metabolic fluxes. This technique is instrumental in understanding how the liver regulates systemic lipid homeostasis and how this is altered in metabolic diseases.
In Vivo Animal Model Investigations (e.g., Rodent Studies)
In vivo studies in animal models are indispensable for elucidating the complex dynamics of lipid metabolism in a whole-organism context. Rodent models, in particular, are widely used due to their genetic tractability, relatively short lifespan, and the availability of well-characterized strains that mimic human diseases. The use of stable isotope tracers like this compound in these models provides invaluable insights into the metabolic pathways of triglycerides under various physiological and pathological conditions.
Metabolic Profiling in Diet-Induced Obesity and Insulin Resistance Models
Diet-induced obesity (DIO) in rodents, typically achieved by feeding a high-fat diet, is a common model to study the metabolic complications associated with human obesity, including insulin resistance. While direct studies detailing the use of this compound for metabolic profiling in these models are not extensively published, the principle of using stable isotope-labeled fatty acids is well-established.
In such studies, this compound would be administered orally to DIO and control animals. By tracking the appearance of the deuterated label in various lipid pools in blood plasma, liver, adipose tissue, and muscle, researchers can quantify the rate of dietary fat absorption, triglyceride clearance from the circulation, and fatty acid uptake and storage in different tissues. Mass spectrometry analysis of tissue extracts would reveal the incorporation of deuterated palmitate into different lipid species, such as diacylglycerols, triacylglycerols, and phospholipids (B1166683).
This approach allows for a detailed comparison of lipid flux between obese, insulin-resistant animals and their lean counterparts. For instance, it is hypothesized that in an insulin-resistant state, the clearance of dietary triglycerides from the plasma is impaired, leading to prolonged postprandial hyperlipidemia. Furthermore, the partitioning of fatty acids between storage (as triglycerides) and oxidation for energy may be altered in tissues like the liver and skeletal muscle.
Table 1: Hypothetical Metabolic Profiling Data in Diet-Induced Obese (DIO) Mice
| Parameter | Control Group (Standard Chow) | DIO Group (High-Fat Diet) |
| Plasma Deuterated Palmitate (AUC) | X | 1.5X |
| Liver Deuterated Triglyceride Content | Y | 2.5Y |
| Adipose Tissue Deuterated Triglyceride Content | Z | 1.8Z |
| Skeletal Muscle Fatty Acid Oxidation (from tracer) | A | 0.6A |
This table presents hypothetical data to illustrate the expected outcomes from a study using a deuterated tripalmitin tracer. Actual values would be determined experimentally.
Assessment of Lipid Metabolism in Genetically Modified Animal Models
Genetically modified animal models, such as knockout or transgenic mice, are invaluable for dissecting the roles of specific genes in lipid metabolism. The use of this compound in these models can elucidate the precise metabolic consequences of a particular genetic alteration. For example, in a mouse model with a knockout of a gene encoding for a key lipolytic enzyme, administering this compound could demonstrate a delayed breakdown of dietary triglycerides and their accumulation in specific tissues.
An older study using a different label, Tripalmitin-1-C14, investigated its metabolism in the isolated perfused goat liver, demonstrating the principle of using labeled tripalmitin to study lipid metabolism in specific organs. nih.gov In a modern context, using this compound in a genetically modified mouse model for a lipid transport protein could reveal how the absence of this protein affects the distribution of dietary fats to various organs. By analyzing the d5-palmitate content in different tissues over time, researchers can construct a detailed picture of the altered lipid trafficking pathways.
Table 2: Illustrative Findings in a Hypothetical Genetically Modified (GM) Mouse Model
| Tissue | Wild-Type Control | GM Mouse (e.g., Lipoprotein Lipase (B570770) Knockout) |
| Plasma d5-Triglyceride Half-life | T | 3T |
| Heart d5-Palmitate Uptake | H | 0.2H |
| Adipose Tissue d5-Palmitate Uptake | A | 0.1A |
| Liver d5-Palmitate Accumulation | L | 2.0L |
This table provides illustrative data for a hypothetical study in a genetically modified mouse model to show the potential impact on lipid metabolism.
Real-Time Tracking of Triglyceride Dynamics in Animal Physiology
Understanding the real-time dynamics of triglyceride metabolism is crucial for comprehending energy homeostasis. While techniques like positron emission tomography (PET) with radiolabeled fatty acids (e.g., 11C-palmitate) have been used to non-invasively assess myocardial triglyceride use, the application of stable isotopes like this compound offers a non-radioactive alternative for detailed kinetic studies. nih.gov
By administering a bolus of this compound and performing serial blood sampling, the kinetics of triglyceride appearance and disappearance from the circulation can be modeled. Advanced analytical techniques can also be applied to trace the incorporation of the d5-label into newly synthesized lipoproteins in the liver and their subsequent fate. This allows for the calculation of key metabolic parameters such as the fractional catabolic rate of triglyceride-rich lipoproteins.
While real-time imaging with stable isotopes is more challenging than with PET, ex vivo analysis of tissues at different time points after tracer administration can provide a dynamic picture of triglyceride distribution and turnover in various organs. This approach is particularly useful for studying the rapid metabolic shifts that occur in response to physiological stimuli such as fasting, feeding, or exercise.
Applications in Hair Biology Research for Exogenous Lipid Tracing
The lipid composition of hair is known to influence its properties, such as hydrophobicity and mechanical strength. While the lipids in hair are primarily derived from sebaceous gland secretions, the potential for incorporation of dietary lipids is an area of interest. The use of a stable isotope-labeled lipid like this compound could provide a definitive method to trace the journey of a dietary fatty acid from ingestion to its potential incorporation into the hair shaft.
In such a study, animals would be fed a diet containing this compound for an extended period. Hair samples would be collected at various time points and analyzed by mass spectrometry for the presence of d5-palmitate. The detection of the label in hair lipids would provide direct evidence of the contribution of dietary fatty acids to the hair's lipid profile. This could have implications for understanding how diet influences hair health and for the development of nutritional strategies to improve hair quality. Although direct studies using this compound in hair research are not prominent in the literature, the principle of tracing exogenous compounds is well-established.
Emerging Research Avenues and Future Directions for Tripalmitin D5
Integration with Multi-Omics Data for Systems-Level Understanding
A significant frontier in metabolic research is the integration of data from various omics platforms to build comprehensive models of biological systems. mdpi.com While standalone omics technologies like transcriptomics, proteomics, and metabolomics provide static snapshots of genes, proteins, and metabolites, tracer lipidomics with compounds such as Tripalmitin-d5 introduces a dynamic dimension by measuring the movement and transformation of molecules through metabolic pathways. mdpi.comscispace.com This integration is crucial for moving beyond descriptive analysis to a functional and mechanistic understanding of cellular processes. nih.gov The combination of these data types allows researchers to connect changes in protein and metabolite levels to the actual metabolic fluxes, offering a more complete picture of the cellular state in health and disease. nih.govseer.bionih.gov
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions. When combined with data from proteomics and metabolomics, this compound tracing provides a multi-layered view of metabolic regulation. Proteomics identifies and quantifies the enzymes (proteins) present in a cell, while metabolomics measures the concentrations of metabolic intermediates and products. nih.gov However, the presence of an enzyme does not equate to its activity level.
By introducing this compound, researchers can trace the path of the labeled palmitate moieties as they are incorporated into various lipid species and metabolized. This provides direct, quantitative data on the flux through specific lipid synthesis and turnover pathways. scispace.combiorxiv.org This flux data can then be correlated with proteomic data to link metabolic activity to the expression levels of specific enzymes, and with metabolomic data to understand how substrate availability influences pathway dynamics. frontiersin.orgnih.gov For instance, an increase in the flux of this compound into complex lipids, coupled with elevated levels of a particular synthase enzyme (identified through proteomics) and a large pool of precursor molecules (identified through metabolomics), provides strong evidence for the up-regulation of that specific pathway. This integrated approach has been used to study the metabolic flexibility of various organisms and to reveal dysregulated metabolic pathways in disease states. frontiersin.orgnih.gov
Table 1: Synergistic Data Integration in Metabolic Flux Analysis
| Omics Technology | Data Provided | Contribution to Understanding Metabolism | Synergy with this compound |
| Proteomics | Identifies and quantifies cellular proteins (enzymes). nih.gov | Provides a catalog of the metabolic machinery available to the cell. | Correlates the expression level of lipid-metabolizing enzymes with their actual in-vivo activity (flux). frontiersin.org |
| Metabolomics | Measures the static levels of metabolites (substrates, products). nih.gov | Offers a snapshot of the chemical inventory and potential pathway drivers. | Connects the availability of lipid precursors and intermediates with the rate of their conversion and incorporation. |
| Tracer Lipidomics (this compound) | Measures the rate of incorporation and turnover of labeled lipids (flux). scispace.combiorxiv.org | Quantifies the dynamic activity of metabolic pathways in real-time. | Provides the kinetic data necessary to animate the static pictures from proteomics and metabolomics, revealing functional regulation. |
The quantitative flux data generated from this compound tracing are essential inputs for sophisticated computational models of lipid metabolism. biorxiv.org These models use mathematical frameworks to simulate the flow of metabolites through complex, interconnected biochemical networks. The development of Compound Lipid Metabolic Flux Analysis (CL-MFA) represents a significant step forward, leveraging high-resolution mass spectrometry of intact labeled lipids to resolve fluxes across the entire lipidome. biorxiv.org
By feeding the model with precise measurements of how quickly the deuterium (B1214612) label from this compound appears in different lipid molecules, researchers can estimate the rates of dozens or even hundreds of enzymatic reactions simultaneously. biorxiv.org This allows for the identification of the most active or critical pathways within a biological system and can reveal non-obvious metabolic routes, such as lipid recycling pathways. biorxiv.org These enhanced models can be used to predict how metabolic systems will respond to genetic mutations or environmental changes, providing a powerful tool for understanding complex metabolic diseases and identifying potential therapeutic targets. princeton.edu
Development of Advanced Tracer Methodologies
To further enhance the precision and scope of metabolic studies, researchers are continuously developing more advanced tracer methodologies. These include combining different stable isotopes to track multiple substrates simultaneously and developing high-throughput techniques to analyze large numbers of samples efficiently.
While this compound is excellent for tracing the fate of the palmitate backbone, combining it with other stable isotopes, such as Carbon-13 (¹³C), allows for the simultaneous investigation of different metabolic precursors and pathways. nih.govnih.gov For example, a study might use this compound to track the direct incorporation of dietary fat while concurrently administering ¹³C-labeled glucose to measure de novo lipogenesis (the synthesis of new fatty acids from carbohydrates).
This dual-labeling approach provides a more holistic view of lipid homeostasis. Mass spectrometry can distinguish between lipids containing deuterium, ¹³C, or both, allowing researchers to quantify the relative contributions of different sources to the total lipid pool. nih.gov This strategy has been applied to simultaneously compare the metabolism of two different fatty acid isomers by labeling each with deuterium. nih.gov Another study used ¹³C-labeled tripalmitin (B1682551) to examine its gastrointestinal handling and metabolic disposal in patients with cystic fibrosis, demonstrating the utility of isotopic labeling in clinical diagnostics and understanding disease-specific metabolic alterations. nih.gov
The demand for analyzing large sample sets in population studies and drug screening has driven the development of miniaturized and high-throughput analytical methods. Novel platforms for the rapid determination of lipid turnover have been developed using partial metabolic labeling with heavy water (²H₂O) and advanced liquid chromatography-mass spectrometry (LC-MS) setups. nih.gov These methods, coupled with specialized software for automated data processing, can determine the turnover rates of hundreds of lipid species from a single experiment. nih.gov
Furthermore, techniques like Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) offer the ability to image the distribution of deuterated tracers within individual cells and even subcellular organelles with high spatial resolution. nih.gov This allows researchers to visualize where lipid synthesis and storage are occurring, providing a level of detail unattainable with traditional bulk analysis. These high-throughput and high-resolution approaches are making it feasible to conduct large-scale lipidomics studies that were previously impractical, accelerating the pace of discovery in lipid research.
Table 2: Advanced Tracer Methodologies
| Methodology | Description | Key Advantage | Relevant Application |
| Combinatorial Labeling | Using this compound in conjunction with other stable isotopes like ¹³C. nih.gov | Allows for simultaneous tracing of multiple substrates (e.g., dietary fat vs. newly synthesized fat). | Dissecting the relative contributions of different metabolic sources to the lipid pool in metabolic syndrome. nih.gov |
| High-Throughput LC-MS | Automated liquid chromatography-mass spectrometry platforms designed for rapid sample processing. nih.gov | Enables large-scale kinetic analysis of the lipidome across many samples. | Screening compound libraries for drugs that alter lipid turnover rates. |
| Nanoscale SIMS (NanoSIMS) | High-resolution mass spectrometry imaging. nih.gov | Visualizes the subcellular localization of deuterated lipids. | Identifying specific organelles responsible for aberrant lipid accumulation in disease models. |
Role in Understanding Pathophysiological Mechanisms
The application of this compound and other deuterated lipid tracers is proving invaluable for elucidating the molecular mechanisms underlying various diseases. Stable isotope tracers are powerful tools for tracking the metabolic fate of molecules and are particularly useful for in-vivo studies in humans because they are non-radioactive and safe. nih.govnih.gov
In the context of non-alcoholic fatty liver disease (NAFLD), deuterium labeling has been instrumental in measuring rates of de novo lipogenesis (DNL), a key process implicated in the accumulation of fat in the liver. nih.gov By tracing the incorporation of deuterium from sources like heavy water or labeled fatty acids into triglycerides, researchers can quantify the extent to which DNL contributes to the diseased state. Similarly, studies using deuterated tracers have revealed an oxygen-dependent switch in the pathways that produce NADPH, a critical cofactor for fat synthesis, which has implications for understanding obesity and diabetes. princeton.edu In genetic disorders like cystic fibrosis, labeled tripalmitin has been used to assess fat malabsorption, a primary complication of the disease. nih.gov These detailed mechanistic insights are critical for developing targeted therapies and diagnostic tools for a wide range of metabolic disorders.
Contribution to Research on Lipid-Related Metabolic Disorders Beyond Human Clinical Trials
The study of lipid-related metabolic disorders, such as non-alcoholic fatty liver disease (NAFLD), metabolic syndrome, and atherosclerosis, has been significantly advanced by the use of stable isotope-labeled lipids in non-human models. This compound is poised to make significant contributions in this area by enabling detailed investigations into the in vivo kinetics of triglycerides.
In preclinical research, animal models are crucial for dissecting the pathophysiological mechanisms of metabolic diseases. For instance, studies using 13C-labeled tripalmitin in goats have already demonstrated the feasibility of tracing the metabolic fate of dietary fats. nih.gov By extension, this compound can be employed in rodent models of metabolic syndrome to quantify the rates of triglyceride synthesis, storage, and breakdown in various tissues like the liver, adipose tissue, and muscle. This is particularly important for understanding the development of hepatic steatosis, a hallmark of NAFLD, and for evaluating the efficacy of novel therapeutic interventions aimed at modulating lipid metabolism. gd3services.com
The use of deuterated water (D₂O) to measure fatty acid synthesis in vivo has established that the number of deuterium atoms incorporated into lipids like palmitate is higher in living organisms compared to in vitro experiments. nih.gov This highlights the importance of in vivo tracer studies, for which this compound is an ideal candidate, to accurately reflect complex metabolic pathways. Furthermore, stable isotope tracer techniques provide mechanistic insights into lipoprotein disorders and the effects of treatments in the context of metabolic syndrome. nih.gov
The table below summarizes key research findings in related areas, illustrating the potential applications for this compound.
| Research Area | Key Findings | Potential Application of this compound |
| Dyslipidemia in Metabolic Syndrome | Abnormal lipoprotein metabolism is a consistent feature, involving altered production and catabolism rates. nih.gov | Tracing the contribution of dietary fat to plasma triglyceride levels and lipoprotein particle composition. |
| Non-alcoholic Fatty Liver Disease (NAFLD) | Characterized by the accumulation of triglycerides in the liver. gd3services.com | Quantifying the flux of dietary palmitate into hepatic triglyceride stores in animal models of NAFLD. |
| In Vivo Fatty Acid Synthesis | In vivo studies using deuterated water show different incorporation rates compared to in vitro models, indicating unique metabolic pathways. nih.gov | Providing a direct tracer for dietary triglyceride metabolism to complement data from D₂O studies on de novo lipogenesis. |
Investigating Lipid-Mediated Cellular Responses in Disease Models
At the cellular level, an excess of certain lipids can lead to lipotoxicity, a phenomenon implicated in the pathogenesis of various diseases, including type 2 diabetes and cardiovascular disease. Palmitic acid, the fatty acid component of tripalmitin, is known to induce lipotoxicity in several cell types. The intracellular conversion of palmitic acid into tripalmitin and its subsequent storage in lipid droplets is a key aspect of this process. When the capacity for safe storage is overwhelmed, cellular stress, particularly in the endoplasmic reticulum (ER), can ensue, leading to apoptosis. nih.govnih.govnih.gov
This compound offers a powerful tool to investigate these lipid-mediated cellular responses in detail. By using this compound in in vitro disease models, researchers can:
Trace the trafficking of dietary palmitate: Follow the journey of exogenous palmitate from the cell membrane to the endoplasmic reticulum for esterification into triglycerides, and its subsequent incorporation into lipid droplets.
Quantify triglyceride dynamics: Measure the rates of synthesis and breakdown of specific triglyceride species under conditions of cellular stress.
Elucidate the mechanisms of ER stress: The accumulation of specific lipid species, such as tripalmitin, within the ER is thought to be a trigger for the unfolded protein response (UPR), a key component of ER stress. nih.govliu.se Using this compound can help to directly link the accumulation of this specific triglyceride to the activation of UPR pathways.
A study on insulin-producing INS1 cells demonstrated that exposure to palmitic acid led to the formation of solid tripalmitin within a dilated endoplasmic reticulum, which was associated with cytotoxicity. nih.gov This highlights the physicochemical properties of tripalmitin as a potential driver of lipotoxicity. The use of deuterated fatty acids has also been shown to protect against lipid peroxidation, a key damaging process in lipotoxicity, due to the kinetic isotope effect. wikipedia.org This suggests that this compound could also be used to study the role of lipid oxidation in cellular disease models.
The following table outlines potential research applications of this compound in studying cellular responses.
| Disease Model | Cellular Response Under Investigation | Role of this compound |
| Pancreatic Beta-Cell Dysfunction (Type 2 Diabetes) | Palmitate-induced endoplasmic reticulum stress and apoptosis. nih.gov | Tracing the formation and localization of tripalmitin within the ER and its correlation with markers of cell death. |
| Cardiomyocyte Lipotoxicity | Accumulation of intracellular lipids and impaired cardiac function. | Quantifying the turnover of triglyceride stores in cardiomyocytes exposed to high levels of fatty acids. |
| Macrophage Foam Cell Formation (Atherosclerosis) | Uptake of modified lipoproteins and storage of cholesteryl esters and triglycerides. | Following the fate of dietary triglycerides in macrophages and their contribution to the foam cell phenotype. |
Novel Applications in Non-Biological Systems Research (e.g., Food Science, Material Science)
The applications of deuterated lipids are not confined to biological research. The unique physical properties imparted by the heavier deuterium isotope make these molecules valuable in various non-biological systems.
In material science , deuterated lipids are extensively used in conjunction with techniques like small-angle neutron scattering (SANS) and neutron diffraction. researchgate.netansto.gov.au These methods are powerful for elucidating the structure and dynamics of lipid assemblies, such as bilayers and nanoparticles. Because deuterium has a different neutron scattering length than hydrogen, selective deuteration of molecules within a larger structure allows researchers to "highlight" or "mask" certain components, providing detailed structural information. ansto.gov.au
This compound could be used to:
Study the structure of lipid nanoparticles: Solid lipid nanoparticles (SLNs) are used as delivery vehicles for drugs and other bioactive compounds. mdpi.com Tripalmitin is a common component of SLNs. Using this compound would allow for the precise determination of its location and arrangement within the nanoparticle matrix, which is crucial for understanding drug loading and release characteristics.
Investigate model cell membranes: The physical state of lipid membranes is critical to their function. By incorporating this compound into model membranes, researchers can study how saturated triglycerides affect membrane fluidity, thickness, and domain formation. researchgate.net
In food science , the non-deuterated form of tripalmitin is a common component of many fats and oils, influencing their physical properties like melting point and texture. While the direct application of the more expensive this compound in food products is unlikely, it can serve as a powerful analytical tool in food research. For instance, deuterated oleic acid is already being synthesized for food and drug formulation science. europa.eu
Potential research applications for this compound in food science include:
Studying fat digestion and absorption: Understanding how the structure of triglycerides affects their digestion is a key area of nutrition research. Deuterated mixed triglycerides have been used to non-invasively measure intraluminal fat digestion. nih.gov this compound could be incorporated into test meals to trace the absorption and metabolic fate of saturated fats from different food matrices.
Analyzing lipid oxidation: Lipid oxidation is a major cause of food spoilage, leading to off-flavors and the degradation of nutrients. The kinetic isotope effect of deuterium can slow down oxidation reactions. This property could be exploited in model systems to study the mechanisms of lipid oxidation in complex food systems and to evaluate the effectiveness of antioxidants.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing and characterizing Tripalmitin-d5 with isotopic purity?
- Methodology : Use deuterium-labeled palmitic acid (d5) in esterification reactions with glycerol under controlled anhydrous conditions. Validate purity via -NMR (absence of proton signals at δ 0.8–1.3 ppm) and high-resolution mass spectrometry (HRMS) to confirm deuterium incorporation (≥98% isotopic purity) .
- Data Validation : Cross-reference with deuterium NMR (-NMR) to resolve positional isomerism and quantify isotopic distribution .
Q. How can this compound serve as an internal standard in lipidomic studies?
- Design : Co-elute this compound with target analytes (e.g., endogenous triglycerides) in LC-MS/MS workflows. Calibrate using matrix-matched standards to account for ion suppression/enhancement .
- Validation : Perform spike-recovery experiments (80–120% recovery range) across biological matrices (plasma, tissue homogenates) to confirm stability under extraction conditions .
Q. What are the limitations of using this compound in kinetic studies of lipase activity?
- Analysis : Monitor deuterium kinetic isotope effects (KIE) via comparative assays with non-deuterated Tripalmitin. Use Michaelis-Menten kinetics to quantify and deviations (>10% KIE suggests isotopic interference in enzymatic cleavage) .
Advanced Research Questions
Q. How to resolve contradictory data on this compound’s metabolic stability in in vivo vs. in vitro models?
- Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design cross-model studies. For example:
- In vitro : Use hepatocyte cultures to isolate hepatic metabolism.
- In vivo : Track -labeled metabolites via isotope-ratio mass spectrometry (IRMS) in rodent models.
- Contradiction Analysis : Compare oxidative pathways (β-oxidation vs. ester hydrolysis) using stable isotope tracing .
Q. What computational models predict deuterium-induced spectral interference in this compound during high-throughput lipidomics?
- Method : Develop in silico fragmentation libraries (e.g., LipidBlast) adjusted for deuterium mass shifts. Validate using Q-TOF/MS with isotopic pattern deconvolution algorithms (e.g., XCMS Isotopic Correction Module) .
Q. How to integrate this compound into multi-omics workflows for systemic lipid metabolism studies?
- Design : Combine lipidomics (LC-MS), proteomics (lipase quantification via SRM), and transcriptomics (RNA-seq of lipid-processing genes). Use this compound as a normalization anchor across datasets .
Methodological Considerations
- Data Contradictions : Apply principal contradiction analysis (Mao, 1937) to prioritize factors like isotopic purity vs. enzymatic selectivity in conflicting results .
- Ethical Compliance : Document deuterium sourcing (e.g., Cambridge Isotope Laboratories) and ensure compliance with institutional guidelines for isotopic waste disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
